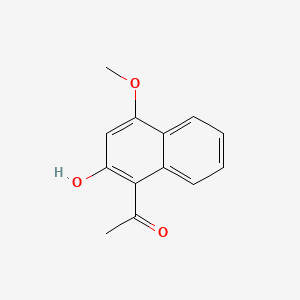

1-Acetyl-4-methoxy-2-naphthol

Description

Historical Context and Early Investigations of Acetylated Naphthols

The study of acetylated naphthols is rooted in the broader exploration of phenolic esters and their rearrangements. A key reaction in this context is the Fries rearrangement, a process where phenolic esters are rearranged upon heating with a Friedel-Crafts catalyst. asianpubs.org The photochemical counterpart, known as the photo-Fries rearrangement, achieves a similar transformation using UV light without a catalyst. asianpubs.orgrsc.org Early investigations into the photo-Fries rearrangement of naphthyl acetates, such as 1-naphthyl acetate (B1210297) and 2-naphthyl acetate, demonstrated the migration of the acetyl group to the naphthalene (B1677914) ring, yielding acetylated naphthols like 2-acetyl-1-naphthol and 1-acetyl-2-naphthol. asianpubs.org These early studies laid the groundwork for understanding the synthesis and reactivity of acetylated naphthalene derivatives.

Significance of Naphthalene Scaffolds in Organic Chemistry

The naphthalene scaffold is a versatile platform in organic and medicinal chemistry. ekb.egresearchgate.net Its fused two-ring structure provides a rigid and lipophilic core that can be readily functionalized to create a diverse range of derivatives. ijpsjournal.com This structural versatility allows for the fine-tuning of electronic and steric properties, influencing the compound's interaction with biological targets. researchgate.netmdpi.com Naphthalene-based compounds have found applications as antimicrobial agents, anticancer therapeutics, and anti-inflammatory drugs. ekb.egekb.eg The ability of the naphthalene nucleus to be modified with various functional groups makes it an essential building block in the design and synthesis of novel organic molecules with desired properties. mdpi.com

Overview of 1-Acetyl-4-methoxy-2-naphthol as a Key Compound Class

This compound belongs to the class of substituted naphthols, which are characterized by the presence of hydroxyl, acetyl, and methoxy (B1213986) groups on the naphthalene ring. The specific arrangement of these functional groups influences the molecule's chemical reactivity and potential biological activity. For instance, the presence of an acetyl group ortho to a hydroxyl group can lead to the formation of an intramolecular hydrogen bond, which can affect the compound's physical and chemical properties. nih.gov While direct research on this compound is not extensively documented in the provided results, related compounds have been synthesized and studied. For example, the synthesis of 1-hydroxy-4-methoxy-2-acetylnaphthalene has been achieved through the partial methylation of 1,4-dihydroxy-2-acetylnaphthalene. ias.ac.in

Scope and Research Objectives Pertaining to this compound

The primary research objective concerning this compound is to understand its synthesis, chemical properties, and potential applications. A key synthetic route to related compounds involves the Fries rearrangement or photo-Fries rearrangement of the corresponding naphthyl acetate. asianpubs.orgtandfonline.com For example, the Fries rearrangement of 5-methoxy-1-naphthyl acetate has been used to synthesize 5-methoxy-2-acetyl-1-naphthol. tandfonline.comtandfonline.com Research in this area aims to develop efficient synthetic methods and to explore the chemical transformations of these molecules. For instance, 1-hydroxy-4-methoxy-2-acetylnaphthalene has been used as a precursor in the synthesis of Lawsone. ias.ac.in Further research would likely focus on elucidating the structure-activity relationships of this class of compounds and exploring their potential as intermediates in the synthesis of more complex molecules.

Interactive Data Table: Properties of Related Naphthalene Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Research Finding |

| 1-Acetyl-2-naphthol | C12H10O2 | 186.21 | Can be synthesized via Fries rearrangement of 2-naphthyl acetate. asianpubs.orgcymitquimica.com |

| 2-Acetyl-1-naphthol | C12H10O2 | 186.21 | Produced from the photo-Fries rearrangement of 1-naphthyl acetate. asianpubs.orgasianpubs.org |

| 1-(4-Methoxy-1-naphthyl)ethanone | C13H12O2 | 200.23 | Also known as 1-acetyl-4-methoxynaphthalene. |

| 5-Methoxy-2-acetyl-1-naphthol | C13H12O3 | 216.23 | Synthesized via photo-Fries rearrangement of 5-methoxy-1-naphthyl acetate. tandfonline.comtandfonline.com |

| 1-Hydroxy-4-methoxy-2-acetylnaphthalene | Not specified | Not specified | Prepared by partial methylation of 1,4-dihydroxy-2-acetylnaphthalene. ias.ac.in |

Structure

2D Structure

3D Structure

Properties

CAS No. |

5891-63-4 |

|---|---|

Molecular Formula |

C13H12O3 |

Molecular Weight |

216.23 g/mol |

IUPAC Name |

1-(2-hydroxy-4-methoxynaphthalen-1-yl)ethanone |

InChI |

InChI=1S/C13H12O3/c1-8(14)13-10-6-4-3-5-9(10)12(16-2)7-11(13)15/h3-7,15H,1-2H3 |

InChI Key |

HUSLXRRSHBIRFH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C=C(C2=CC=CC=C21)OC)O |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of 1 Acetyl 4 Methoxy 2 Naphthol Systems

Mechanisms of Intramolecular Rearrangements (e.g., Isomerization)

The formation of 1-acetyl-4-methoxy-2-naphthol itself is often achieved through a significant intramolecular rearrangement known as the Fries rearrangement. This reaction involves the conversion of a phenolic ester, in this case, 4-methoxy-2-naphthyl acetate (B1210297), into a hydroxyaryl ketone. The rearrangement is typically catalyzed by Brønsted or Lewis acids such as AlCl₃, BF₃, or SnCl₄. sigmaaldrich.com The reaction is selective, favoring substitution at the ortho and para positions relative to the hydroxyl group. For a 2-naphthyl ester, this corresponds to potential acylation at the 1 and 3 positions.

A related process is the photo-Fries rearrangement, which accomplishes the same transformation using ultraviolet (UV) light, often without a catalyst. sigmaaldrich.comresearchgate.net The mechanism for the photo-Fries rearrangement is understood to proceed via the homolytic cleavage of the ester's C-O bond, generating a radical pair. This pair is temporarily held within a "solvent cage" and can then recombine to form the ortho-acyl phenol (B47542). acs.org

In addition to the Fries rearrangement that forms the title compound, other naphthalene (B1677914) systems exhibit unique isomerization behaviors. For instance, certain naphtho[1,2-d]isoxazole 2-oxides have been observed to rearrange into their isomeric nitrile oxide form in solution. mdpi.com

| Rearrangement Type | Description | Typical Conditions | Reference |

|---|---|---|---|

| Fries Rearrangement | Lewis acid-catalyzed rearrangement of a phenolic ester to a hydroxyaryl ketone. | Lewis acids (e.g., AlCl₃, BF₃, SnCl₄), heat. | sigmaaldrich.com |

| Photo-Fries Rearrangement | Photochemical rearrangement of a phenolic ester to a hydroxyaryl ketone. | UV light, typically no catalyst required. | sigmaaldrich.comresearchgate.netacs.org |

Reactivity Towards Electrophilic and Nucleophilic Reagents

The reactivity of this compound is governed by the interplay of its three functional groups: the activating hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups, and the deactivating acetyl (-COCH₃) group. The hydroxyl and methoxy groups are electron-donating, increasing the electron density of the naphthalene ring and directing incoming electrophiles to specific positions. msu.edu Conversely, the electron-withdrawing acetyl group deactivates the ring.

Electrophilic Reactivity: The naphthalene core is susceptible to electrophilic aromatic substitution. msu.edu In 2-naphthol (B1666908) derivatives, the 1-position is generally the most reactive site for electrophilic attack. gla.ac.uk In the case of this compound, this position is already occupied. Therefore, further substitution would be directed by the combined influence of the existing groups to other available positions on the ring system, such as the 3-position. Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts reactions. nih.govgoogle.com

Nucleophilic Reactivity: The compound also presents sites for nucleophilic attack. The carbonyl carbon of the acetyl group is electrophilic and can react with reducing agents like sodium borohydride (B1222165) to form the corresponding alcohol. While the methoxy group is generally stable, it can undergo nucleophilic substitution under forcing conditions. Furthermore, halogenated derivatives of the compound could undergo nucleophilic aromatic substitution (SNAr), where a nucleophile displaces the halide. mdpi.comresearchgate.net

| Reagent Class | Type of Reaction | Reactive Site | Expected Outcome | Reference |

|---|---|---|---|---|

| Electrophiles (e.g., Br₂, HNO₃) | Electrophilic Aromatic Substitution | Naphthalene Ring | Introduction of a new substituent on the aromatic ring. | msu.edugla.ac.uknih.gov |

| Nucleophiles (e.g., NaBH₄) | Nucleophilic Addition | Acetyl Group (Carbonyl Carbon) | Reduction of the ketone to an alcohol. | |

| Nucleophiles (on derivatives) | Nucleophilic Aromatic Substitution | Halogenated Naphthalene Ring | Displacement of a halide by the nucleophile. | mdpi.comresearchgate.net |

Oxidative Reactions and Their Products

This compound can undergo several oxidative transformations, yielding products of significant chemical interest. A notable reaction is its oxidation with alkaline hydrogen peroxide, which results in both demethylation and oxidation to form 2-hydroxy-1,4-naphthoquinone, a naturally occurring compound also known as Lawsone. ias.ac.in This transformation highlights a method for accessing the naphthoquinone core from a substituted acetylnaphthalene precursor.

Other oxidizing agents can also be employed. The use of cerium (IV) ammonium (B1175870) nitrate (B79036) is another route to generate naphthoquinone structures from acetylnaphthols. murdoch.edu.au The acetyl group itself can be the target of oxidation. Treatment with reagents like sodium hypochlorite (B82951) can convert the acetyl group into a carboxylic acid, yielding the corresponding naphthoic acid derivative. cdnsciencepub.com However, this reaction can sometimes be accompanied by nuclear oxidation as an undesired side reaction. cdnsciencepub.com Periodate has also been noted as a versatile oxidant for various transformations involving acetylnaphthol derivatives. researchgate.net

| Oxidizing Agent | Product(s) | Reaction Type | Reference |

|---|---|---|---|

| Alkaline Hydrogen Peroxide | Lawsone (2-Hydroxy-1,4-naphthoquinone) | Oxidative Demethylation | ias.ac.in |

| Cerium (IV) Ammonium Nitrate | Naphthoquinone derivatives | Ring Oxidation | murdoch.edu.au |

| Sodium Hypochlorite | 4-Methoxy-2-hydroxy-1-naphthoic acid | Oxidation of Acetyl Group | cdnsciencepub.com |

| Periodate (NaIO₄) | Oxidized derivatives (e.g., selenoxides from selenoethers) | Specific Functional Group Oxidation | researchgate.net |

Deacylation and Transacylation Processes

Deacylation, or deacetylation, involves the removal of the acetyl group from the naphthalene ring to yield 4-methoxy-2-naphthol. This transformation can be accomplished under a variety of conditions, ranging from harsh to exceptionally mild.

For instance, a simple and environmentally benign method for deacetylation involves stirring the substrate with sodium bicarbonate in water at room temperature. asianpubs.org For more complex molecules where selectivity is crucial, specific chemoselective protocols have been developed. One such method employs a combination of trimethylsilyl (B98337) iodide (Me₃SI) and potassium permanganate (B83412) (KMnO₄) to efficiently remove acetyl groups while tolerating other sensitive functionalities. rsc.org Enzymatic methods using lipases are also utilized for deacetylation, often affording high selectivity. clockss.org

Transacylation, the transfer of the acetyl group from one molecule to another, is another possible transformation. Such reactions can sometimes be promoted by the presence of metal ions. smolecule.comacs.org

| Method/Reagent | Conditions | Key Feature | Reference |

|---|---|---|---|

| Sodium Bicarbonate (NaHCO₃) | Water, room temperature | Mild, environmentally friendly ("green") | asianpubs.org |

| Me₃SI / KMnO₄ | Ambient conditions | Chemoselective, tolerates sensitive groups | rsc.org |

| Ammonium Acetate | DMF, room temperature | Used for regioselective deprotection | researchgate.net |

| Lipase | Enzymatic conditions | High site-selectivity | clockss.org |

Derivatization for the Synthesis of Novel Naphthalene Analogues

This compound serves as a valuable starting material or intermediate for the synthesis of a wide array of more complex naphthalene analogues. Its functional groups provide multiple handles for derivatization.

The oxidation to naphthoquinones like Lawsone is a prime example of its utility. ias.ac.inmurdoch.edu.au These resulting quinones are themselves important precursors for constructing biologically active heterocyclic systems, such as naphtho[2,3-c]pyran-5,10-diones, which exhibit antimicrobial and antiparasitic properties. murdoch.edu.auresearchgate.net

Further derivatization can be achieved through reactions on the aromatic ring or the existing functional groups. For example, electrophilic bromination can introduce a bromine atom, which can then be substituted by other groups, such as a methoxy group, to build more complex substitution patterns. researchgate.net The acetyl group can be transformed into other functionalities, providing a gateway to different classes of compounds. cdnsciencepub.com These multi-step synthetic pathways allow access to substituted naphthalene-based compounds that are otherwise difficult to prepare, including various natural products and their analogues. researchgate.net

| Starting Material | Reaction Type | Resulting Analogue Class | Reference |

|---|---|---|---|

| This compound | Oxidation | 1,4-Naphthoquinones (e.g., Lawsone) | ias.ac.inmurdoch.edu.au |

| Naphthoquinone derivative | Cyclization/Annulation | Naphtho[2,3-c]pyran-5,10-diones | murdoch.edu.auresearchgate.net |

| This compound | Oxidation of acetyl group | Naphthoic Acids | cdnsciencepub.com |

| This compound | Bromination & Substitution | Polysubstituted Naphthalenes | researchgate.net |

Advanced Spectroscopic and Crystallographic Investigations of 1 Acetyl 4 Methoxy 2 Naphthol Structure

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 1-acetyl-4-methoxy-2-naphthol, offering detailed insights into the proton and carbon environments within the molecule.

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for each type of proton. lookchem.com The spectrum is characterized by signals corresponding to the aromatic protons on the naphthalene (B1677914) ring, the methoxy (B1213986) group protons, and the acetyl group protons. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals are used to assign them to specific protons in the structure. For instance, the aromatic protons typically appear in the downfield region (δ 7.0-8.5 ppm), while the methoxy and acetyl protons resonate at higher fields. The presence of a chelated phenolic proton can give rise to a signal at a significantly downfield chemical shift, for example, around δ 12.78. nih.gov

Table 1: Representative ¹H NMR Data for Naphthalene Derivatives

| Proton Type | Typical Chemical Shift (δ, ppm) |

|---|---|

| Aromatic Protons | 7.0 - 8.5 |

| Methoxy Protons (-OCH₃) | ~3.9 |

| Acetyl Protons (-COCH₃) | ~2.5 |

| Chelated Phenolic Proton (-OH) | > 10 |

Note: Specific chemical shifts can vary based on the solvent and substitution pattern.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, carbonyl, methoxy, methyl). For example, the carbonyl carbon of the acetyl group is typically observed in the highly deshielded region of the spectrum (around δ 204 ppm), while the aromatic carbons appear in the range of δ 100-160 ppm. mdpi.com The methoxy carbon resonates at approximately δ 55-60 ppm.

Table 2: Representative ¹³C NMR Data for Naphthalene Derivatives

| Carbon Type | Typical Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl Carbon (C=O) | ~204 |

| Aromatic Carbons | 100 - 160 |

| Methoxy Carbon (-OCH₃) | 55 - 60 |

| Acetyl Methyl Carbon (-CH₃) | ~25 |

Note: Specific chemical shifts can vary based on the solvent and substitution pattern.

Advanced NMR techniques, such as 2D NMR, provide further structural details by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons in the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the directly attached carbon atoms, aiding in the definitive assignment of both ¹H and ¹³C spectra. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity of different fragments of the molecule. mdpi.com For example, HMBC can confirm the position of the acetyl and methoxy groups on the naphthalene ring by showing correlations between the protons of these groups and the carbons of the ring. mdpi.com

While less common, ¹⁷O NMR could potentially be used to probe the electronic environment of the oxygen atoms in the hydroxyl, methoxy, and acetyl groups, providing further nuanced structural information.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is instrumental in identifying the functional groups present in this compound.

FTIR Spectroscopy: The FTIR spectrum of this compound would exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. The C=O stretching vibration of the acetyl group would appear as a strong absorption band around 1660-1680 cm⁻¹. srce.hr The C-O stretching of the methoxy group is typically observed around 1250 cm⁻¹. Aromatic C-H stretching vibrations are found above 3000 cm⁻¹, while C=C stretching vibrations of the naphthalene ring appear in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The vibrational modes of the naphthalene ring system are often strong in the Raman spectrum. researchgate.netresearchgate.net This technique can be particularly useful for observing non-polar bonds and symmetric vibrations that may be weak in the FTIR spectrum.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H stretch | 3200 - 3600 (broad) |

| Carbonyl (C=O) | C=O stretch | 1660 - 1680 |

| Methoxy (-OCH₃) | C-O stretch | ~1250 |

| Aromatic Ring | C=C stretch | 1400 - 1600 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining information about the structure of this compound through its fragmentation pattern. The molecular ion peak ([M]⁺) in the mass spectrum corresponds to the molecular weight of the compound. For this compound (C₁₃H₁₂O₃), the expected molecular weight is 216.23 g/mol . iucr.org

High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. researchgate.net The fragmentation pattern, generated by the breakdown of the molecular ion, gives clues about the different structural motifs within the molecule. Common fragmentation pathways for aromatic ketones include cleavage of the bond next to the carbonyl group. libretexts.org In this case, loss of a methyl group (CH₃) from the acetyl moiety or loss of the entire acetyl group (COCH₃) are plausible fragmentation pathways. core.ac.uk

Single Crystal X-ray Diffraction Studies for Solid-State Structure Determination

Table 4: Representative Crystallographic Data for Naphthol Derivatives

| Parameter | Description |

|---|---|

| Crystal System | The geometric shape of the unit cell (e.g., monoclinic, orthorhombic). iucr.orgmdpi.comresearchgate.net |

| Space Group | The symmetry elements of the crystal. iucr.orgmdpi.comresearchgate.net |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths of the sides and the angles of the unit cell. iucr.orgresearchgate.net |

| Intramolecular Hydrogen Bonding | Presence and geometry of hydrogen bonds within a molecule. iucr.orgasianpubs.org |

Analysis of Crystal Packing and Intermolecular Interactions

The crystal structure and packing of naphthol derivatives are governed by a combination of directional hydrogen bonds and non-directional van der Waals forces, including π-π stacking interactions. While specific crystallographic data for this compound is not extensively detailed in available literature, analysis of its parent compound, 1-acetyl-2-naphthol, and other closely related structures provides significant insight into its solid-state behavior.

Single crystal X-ray diffraction studies on 1-acetyl-2-naphthol reveal that there are no intermolecular hydrogen bonds present in its crystal phase. mdpi.com The packing architecture is characterized by sets of two parallel layers, with the molecular orientation inverted from one layer to the next, and each set is positioned perpendicularly to the adjacent sets. mdpi.com

In contrast, related methoxy-naphthol compounds demonstrate the significant role of hydrogen bonding and π-π interactions in their crystal lattices. For instance, the structure of 4-methoxy-1-naphthol (B1194100) features intermolecular O—H⋯O hydrogen bonds that link molecules into chains, which are further stabilized by intermolecular π–π stacking. researchgate.net Similarly, π-π stacking interactions are noted as important contributors to the crystal stability of related aromatic compounds, with typical centroid-to-centroid distances between neighboring aromatic rings ranging from 3.8 to 4.0 Å. The crystal structure of 4-methoxy-1-naphthaldehyde, a related compound, confirms the existence of a cyclic dimer, highlighting a common packing motif for such molecules. rsc.org

Given the functional groups present in this compound (hydroxyl, acetyl, and methoxy), its crystal packing is likely to be a complex interplay of the weak intermolecular forces observed in its parent structures, potentially including π–π stacking of the naphthalene rings, while direct intermolecular hydrogen bonding may be precluded by the formation of a strong intramolecular hydrogen bond.

| Compound | Interaction Type | Description | Source |

|---|---|---|---|

| 1-Acetyl-2-naphthol | Crystal Packing | Molecules are arranged in perpendicular sets of double layers. | mdpi.com |

| 1-Acetyl-2-naphthol | Intermolecular H-Bond | No intermolecular hydrogen bonds are formed in the crystal phase. | mdpi.com |

| 4-Methoxy-1-naphthol | Intermolecular H-Bond | O—H⋯O hydrogen bonds link molecules into chains. | researchgate.net |

| 4-Methoxy-1-naphthol | π–π Stacking | Reinforces the hydrogen-bonded chains. | researchgate.net |

| Related Methoxy-Naphthalene Compounds | π–π Stacking | Centroid-to-centroid distances are typically 3.8 to 4.0 Å. |

Conformational Analysis and Dihedral Angles in Crystalline State

Conformational analysis of this compound in the crystalline state reveals significant deviations from planarity, primarily driven by the steric and electronic interactions between the substituent groups. The conformation is largely dictated by the formation of an intramolecular hydrogen bond, which pulls the acetyl and hydroxyl groups into proximity.

Crystallographic studies of the parent compound, 1-acetyl-2-naphthol, show that the molecule is distinctly non-planar. mdpi.com The most significant conformational feature is the rotation of the acetyl group relative to the naphthalene ring. The acyl group is twisted out of the naphthalene ring plane by approximately 24.5°. mdpi.com This twisting of the substituent out of the ring plane is a noted characteristic for 1-acetyl-2-hydroxynaphthalene. mdpi.com This rotation is a compromise to allow for the formation of a stable intramolecular hydrogen bond while minimizing steric hindrance. The conformational flexibility in such compounds primarily involves rotation around the single bond connecting the carbonyl carbon to the naphthalene system.

This contrasts with simpler aromatic ketones like acetophenone (B1666503), where computational models show that the most stable conformers exist when the substituent is planar with the aromatic ring. researchgate.net The steric bulk and hydrogen bonding in the 1-acetyl-2-naphthol framework necessitate the observed out-of-plane conformation.

| Compound | Parameter | Value | Description | Source |

|---|---|---|---|---|

| 1-Acetyl-2-naphthol | Dihedral Angle (Acyl Group vs. Naphthalene Plane) | ~24.5° | The acetyl group is significantly twisted out of the plane of the naphthalene ring. | mdpi.com |

| 1-(4-Methoxy-1-naphthyl)ethanone | Conformational Flexibility | High | Primary rotation occurs around the C(naphthalene)-C(carbonyl) bond. | |

| Acetophenone | Stable Conformation | Planar | The acetyl group lies in the same plane as the benzene (B151609) ring in the lowest energy state. | researchgate.net |

Intramolecular Hydrogen Bonding Geometries and Energetics in Solid State

A defining structural characteristic of this compound is the presence of a strong intramolecular hydrogen bond (IMHB) in the solid state. This bond forms between the hydrogen atom of the hydroxyl group at the C2 position and the carbonyl oxygen of the acetyl group at the C1 position, creating a stable six-membered quasi-ring.

Energetically, the IMHB in 1-acetyl-2-naphthol is considered weaker than the corresponding bond in its isomer, 2-acetyl-1-naphthol. mdpi.com This difference in stability is attributed to the structural strain in the 1-acetyl-2-naphthol isomer. The observed twisting of the acetyl group out of the naphthalene plane results in a non-ideal alignment for orbital overlap, which consequently weakens the intramolecular hydrogen bond. nih.gov This structural distortion is a necessary compromise to accommodate the substituents at the sterically crowded peri positions of the naphthalene ring.

| Compound | IMHB Type | Atoms Involved | Energetic Profile | Source |

|---|---|---|---|---|

| 1-Acetyl-2-naphthol | Resonance-Assisted Hydrogen Bond (RAHB) | C=O⋯H-O | Weaker than in the 2-acetyl-1-naphthol isomer due to steric strain and non-planar distortion of the acetyl group. | mdpi.comnih.gov |

| 2-Acetyl-1-naphthol | Resonance-Assisted Hydrogen Bond (RAHB) | C=O⋯H-O | Thermodynamically more stable due to a more planar structure and stronger IMHB. | mdpi.com |

Theoretical and Computational Chemistry Approaches to Acetyl Methoxy Naphthol Systems

Quantum Chemical Calculations (e.g., DFT, G3(MP2)//B3LYP) for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic structure and energetics of acetyl-methoxy-naphthol systems. Methods such as Density Functional Theory (DFT) and high-accuracy composite methods like the Gaussian-3 (G3) theory using the MP2 and B3LYP levels of theory (G3(MP2)//B3LYP) are employed to optimize molecular geometries and determine the energies of different isomers and conformers. nih.govacs.orgepstem.net

For instance, in the study of related o-acetylnaphthol isomers, the G3(MP2)//B3LYP composite method was used to calculate their gas-phase enthalpies of formation (ΔfH°m(g)). nih.gov These calculations are crucial for assessing the relative stability of different structural arrangements. The combination of experimental techniques like combustion calorimetry with computational estimates provides a robust validation of the theoretical models. nih.gov DFT methods, often with the B3LYP functional, are widely used for geometry optimization, which is the process of finding the minimum energy conformation of a molecule. acs.orgnih.gov

Table 1: Comparison of Experimental and Computational Gas-Phase Enthalpies of Formation (ΔfH°m(g)) for Acetyl-Naphthol Isomers at 298.15 K

| Compound | Experimental ΔfH°m(g) (kJ·mol⁻¹) | Computational ΔfH°m(g) (kJ·mol⁻¹) |

| 1-Acetyl-2-naphthol | -180.2 ± 4.1 | -179.9 |

| 2-Acetyl-1-naphthol | -207.9 ± 4.2 | -208.5 |

| Data sourced from studies on related acetyl-naphthol isomers. nih.gov |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key component in the computational analysis of acetyl-methoxy-naphthol systems. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. epstem.netnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for describing the molecule's chemical reactivity and kinetic stability. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net This analysis helps in understanding the charge transfer characteristics within the molecule. acs.org Global reactivity descriptors, such as chemical hardness, softness, electronegativity, and chemical potential, can be derived from the HOMO and LUMO energy values, providing further insights into the molecule's stability and reactivity. nih.govbohrium.com For naphthalene (B1677914) derivatives, these calculations indicate that charge transfer occurs within the molecule, influencing its biological and chemical behavior. bohrium.comresearchgate.net

Electrostatic Potential (MEP) Mapping for Molecular Interactions

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict how it will interact with other molecules. epstem.net The MEP map illustrates the electrostatic potential on the surface of the molecule, using a color spectrum to indicate different potential values.

Typically, red areas represent regions of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. epstem.net In an acetyl-naphthol system, this would correspond to the oxygen atom of the carbonyl group. Conversely, blue areas indicate regions of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack; this is often seen around acidic hydrogen atoms, such as the hydroxyl proton. epstem.netresearchgate.net Green and yellow areas represent intermediate potential values. By analyzing the MEP map, researchers can identify the most likely sites for intermolecular interactions, including hydrogen bonding. researchgate.net

Investigation of Intramolecular Hydrogen Bonding (IMHB) Energy and Its Influence on Conformation

The presence of adjacent acetyl and hydroxyl groups in molecules like 1-acetyl-2-naphthol and its methoxy (B1213986) derivatives allows for the formation of an Intramolecular Hydrogen Bond (IMHB). nih.govresearchgate.net This non-covalent interaction significantly influences the molecule's conformation, stability, and physicochemical properties. mdpi.commdpi.com The IMHB forms between the hydroxyl proton and the carbonyl oxygen, creating a six-membered pseudo-ring that restricts the molecule's conformational freedom. mdpi.com

The energy of the IMHB (E_IMHB) can be estimated using several computational methods. nih.gov

Conformational Analysis : This method calculates the energy difference between the most stable conformer (with the IMHB) and a higher-energy conformer where the hydrogen bond is absent (e.g., due to rotation of the hydroxyl group). nih.gov

Ortho-Para Method : The E_IMHB is calculated from the energy difference between the ortho-isomer (which can form an IMHB) and a corresponding para-isomer (which cannot). nih.gov

Studies on 1-acetyl-2-naphthol have shown that structural factors, such as the distortion of the acetyl group relative to the naphthalene ring, can weaken the IMHB compared to other isomers like 2-acetyl-1-naphthol. nih.gov

Table 2: Calculated Intramolecular Hydrogen Bond (IMHB) Energy for Acetyl-Naphthol Isomers

| Compound | E_IMHB (Conformational Method) (kJ·mol⁻¹) | E_IMHB (Ortho-Para Method) (kJ·mol⁻¹) |

| 1-Acetyl-2-naphthol | 28.5 | 48.9 |

| 2-Acetyl-1-naphthol | 61.3 | 62.0 |

| Data sourced from studies on related acetyl-naphthol isomers. nih.gov |

Tautomeric Equilibria (Keto-Enol) and Proton Transfer Mechanisms

Acetyl-naphthol systems can exist in a tautomeric equilibrium between the enol form (hydroxyl) and the keto form (ketone). libretexts.org This equilibrium involves the transfer of a proton and a shift of double bonds. For most simple ketones, the keto form is thermodynamically more stable and thus predominates. libretexts.org However, in systems like 1-acetyl-2-naphthol, the enol form is significantly stabilized by the formation of an IMHB and the preservation of the aromaticity of the naphthalene ring. nih.govrsc.org

Computational methods, particularly DFT, are used to investigate the tautomeric equilibrium by calculating the Gibbs energies of the different tautomers. nih.gov From these energy differences, the equilibrium constant and the population of each tautomer can be predicted. nih.gov Studies on related 4-hydroxy-1-naphthaldehydes show that proton transfer can be influenced by the solvent, with polar solvents sometimes favoring the more polar proton-transferred tautomer. rsc.orgresearchgate.net In some cases, excited-state intramolecular proton transfer (ESIPT) can occur upon photo-excitation, leading to different properties in the excited state. researchgate.net

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While quantum chemical calculations are excellent for studying static structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations can model the conformational flexibility of acetyl-methoxy-naphthol systems and the explicit effects of solvent molecules. rsc.org

These simulations are useful for understanding how the solvent environment influences the stability of different conformers, the strength of the IMHB, and potential reaction pathways. dntb.gov.ua For example, MD can be used to simulate solvation in various solvents to model how polar or nonpolar environments affect tautomeric equilibria or the dynamics of proton transfer. frontiersin.org Recent advanced studies have used MD to gain detailed insights into photochemical reaction mechanisms that proceed through intermediates like quinone methides. rsc.org

Spectroscopic Property Predictions from Computational Models

A significant application of computational chemistry is the prediction of spectroscopic properties, which can then be compared with experimental data for structural validation. DFT calculations are routinely used to compute:

Infrared (IR) Spectra : Theoretical vibrational frequencies can be calculated and compared to experimental FT-IR spectra to assign specific absorption bands to functional group vibrations, such as the C=O stretch of the acetyl group or the O-H stretch of the hydroxyl group. epstem.netnih.gov

NMR Spectra : The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. acs.orgnih.gov Comparing these calculated shifts with experimental data helps to confirm the molecular structure.

UV-Vis Spectra : Time-dependent DFT (TD-DFT) can predict electronic transition energies and oscillator strengths, which correspond to the absorption bands observed in UV-Vis spectra. acs.orgnih.gov This helps in assigning transitions, such as π—π* and n—π*, and understanding the electronic behavior of the molecule. nih.gov

The strong agreement often found between computed and experimental spectra for related naphthalene compounds validates the accuracy of the theoretical models used. acs.orgnih.govresearchgate.net

Photophysical Properties and Excited State Behavior of 1 Acetyl 4 Methoxy 2 Naphthol Derivatives

Absorption and Emission Spectral Characteristics

The electronic absorption and emission spectra of 1-acetyl-4-methoxy-2-naphthol and its derivatives are characterized by features typical of substituted naphthalene (B1677914) systems but with the distinct influence of the intramolecular hydrogen bond. The absorption spectra generally arise from π-π* transitions within the naphthalene ring system. The introduction of substituents, such as the methoxy (B1213986) group, can cause shifts in the absorption maxima to longer wavelengths, a phenomenon known as a bathochromic shift. mdpi.com

Upon photoexcitation, molecules capable of ESIPT often exhibit a dual fluorescence emission, although in many cases, only one dominant emission band is observed. This fluorescence is notably red-shifted compared to the absorption spectrum, resulting in an unusually large Stokes shift. For instance, a complex of a 1-acetyl-2-naphthol derivative was found to exhibit fluorescence in the blue region of the spectrum. researchgate.net The primary emission is not from the initially excited 'enol' form but from a 'keto' tautomer formed via the ESIPT process (see section 6.3). The position of the emission maximum is highly sensitive to the molecular structure and the surrounding environment. nih.gov

Table 1: Representative Spectral Properties of Naphthalene Derivatives Note: Data for closely related naphthalene derivatives are used to illustrate typical properties, as specific values for this compound are not detailed in the provided sources.

| Compound Family | Absorption Max (λ_abs) | Emission Max (λ_em) | Stokes Shift (nm) |

|---|---|---|---|

| Naphthoxazole Derivatives | Insensitive to solvent polarity | Varies with solvent | Large |

| Silyl-substituted Naphthalenes | Bathochromic shifts observed | - | - |

| 1-Acetyl-2-naphthol-derived Cd(II) complex | - | Blue region emission | - |

Fluorescence Quantum Yields and Lifetimes

Studies on related compounds, such as naphthoxazole derivatives, have reported high fluorescence quantum yields and lifetimes typically in the nanosecond range (1-3 ns). nih.gov The quantum yield and lifetime can be significantly influenced by the molecular structure and the solvent environment. For many fluorophores, an increase in solvent viscosity can enhance emission by restricting molecular vibrations that would otherwise provide a non-radiative decay pathway. nih.gov

Table 2: Photophysical Data for Representative Fluorescent Naphthol Compounds Note: This table presents typical data for related compounds to provide context.

| Compound | Quantum Yield (Φf) | Lifetime (τ) | Conditions |

|---|---|---|---|

| Naphthoxazole derivative | High | 1-3 ns | Various solvents nih.gov |

| 5-Isocyanonaphthalene-1-ol (ICOL) | - | 5.0 - 10.1 ns | Varies with solvent nih.gov |

| Azaphenanthrenes (related polycyclics) | 0.15 - 0.40 | 8.4 - 15.1 ns | Aqueous solution scripps.edu |

Excited-State Intramolecular Proton Transfer (ESIPT) Phenomena and Mechanisms

Excited-State Intramolecular Proton Transfer (ESIPT) is the defining photophysical process for this compound. nih.gov The phenomenon is enabled by the close proximity of the acidic hydroxyl proton and the basic carbonyl oxygen of the acetyl group, which are linked by a pre-existing intramolecular hydrogen bond in the ground state. nih.gov

The ESIPT photocycle can be described in four key steps:

Photoexcitation: The molecule absorbs a photon, promoting it from its ground state (enol-form, E) to an electronically excited state (E*).

Proton Transfer: In the excited state, the acidity of the phenolic proton and the basicity of the carbonyl oxygen are significantly increased. This drives an ultrafast transfer of the proton from the hydroxyl group to the carbonyl group, forming an excited-state keto-tautomer (K*).

Fluorescence Emission: The excited tautomer (K*) relaxes to its ground state (K) by emitting a photon. This emission is responsible for the large Stokes-shifted fluorescence observed.

Back Proton Transfer: In the ground state, the keto-tautomer (K) is typically unstable and rapidly undergoes a reverse proton transfer to regenerate the original, more stable enol-form (E) of the molecule, completing the cycle.

This rapid, reversible photochemical reaction is the reason for the molecule's unique fluorescent properties. The entire process occurs on a picosecond to nanosecond timescale. nih.gov

Solvent Effects on Photophysical Properties and Emission Wavelengths

The solvent environment plays a crucial role in modulating the photophysical properties of ESIPT-capable molecules like this compound. The polarity, viscosity, and hydrogen-bonding capability of the solvent can influence the rates of the ESIPT process and the stability of the different electronic states.

Generally, the absorption spectra of such compounds are relatively insensitive to solvent polarity. nih.gov However, the fluorescence emission is often highly sensitive, a phenomenon known as solvatochromism. In non-polar solvents, the emission typically occurs at shorter wavelengths. In polar or hydrogen-bond-donating solvents, the excited keto-tautomer (K*) can be further stabilized, leading to a significant red-shift in the emission wavelength. nih.govnih.gov

In some cases, dual emission can be observed, with one band corresponding to the locally excited enol form (E) and the second, red-shifted band corresponding to the tautomer form (K). The relative intensity of these two bands can provide information about the solvent's polarity and its ability to interact with the fluorophore. For example, in a study of a 1-acetyl-2-naphthol derivative complex, fluorescence was enhanced in the polar aprotic solvent DMSO. researchgate.net

Applications in Advanced Spectroscopic Probes and Sensing Technologies

The unique photophysical properties of this compound and related ESIPT-displaying compounds make them highly valuable for applications in chemical sensing and materials science. nih.govnih.gov Naphthalene derivatives are widely explored as fluorescent probes due to their structural rigidity, high quantum efficiency, and excellent photostability. nih.govnih.gov

The key advantages conferred by the ESIPT process include:

Large Stokes Shift: The significant separation between absorption and emission maxima minimizes spectral overlap and the inner filter effect, which is highly desirable for fluorescence-based detection as it improves the signal-to-noise ratio. nih.gov

Environmental Sensitivity: The strong dependence of the emission wavelength and intensity on the local environment (polarity, viscosity, presence of specific ions) allows these molecules to be used as sensitive probes. nih.gov

Ratiometric Sensing: Molecules exhibiting dual emission can be used for ratiometric sensing, where the ratio of the two emission intensities is measured. This provides a built-in self-calibration that is independent of probe concentration and excitation intensity, leading to more accurate and reliable measurements.

These characteristics have led to the development of ESIPT-based fluorescent probes for detecting metal ions (e.g., Al³⁺), anions, and biologically relevant molecules. nih.govnih.gov They are also used to study complex systems like micelles and have potential applications in organic light-emitting diodes (OLEDs) and as photostabilizers. nih.govnih.gov

Mechanistic Biological Investigations of 1 Acetyl 4 Methoxy 2 Naphthol Analogues Excluding Clinical Data

In Vitro Biological Activity Screening of Related Naphthol Derivatives

Antimicrobial Activity (Antibacterial, Antifungal)

Naphthalene (B1677914) and its derivatives have been identified as a promising class of antimicrobial agents, effective against a wide range of human pathogens. rasayanjournal.co.inresearchgate.net The core naphthalene structure is a key feature in several established antimicrobial drugs. researchgate.net Research into various naphthol derivatives has revealed significant antibacterial and antifungal properties. nih.gov

Derivatives of β-naphthol have demonstrated both antibacterial and antifungal capabilities. nih.gov Studies on amidoalkyl naphthols have also highlighted their diverse biological properties, including antibacterial and antifungal activities. mdpi.com For instance, certain amidoalkyl naphthol derivatives have shown high potency against Staphylococcus aureus, Klebsiella pneumoniae, and Bacillus subtilis, with activities comparable to the reference antibiotic, gentamicin. mdpi.com

Furthermore, some amidoalkyl naphthols bearing an azo-moiety have exhibited promising antifungal activity against Aspergillus niger, in some cases exceeding the potency of standard antifungal drugs like fluconazole (B54011) and miconazole. mdpi.com The antimicrobial potential of naphthalene derivatives is broad, with various synthetic modifications leading to compounds with significant activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. rasayanjournal.co.inumsha.ac.ir For example, newly synthesized naphtho nih.govnih.govnih.govtriazol-thiadiazin derivatives have shown considerable in vitro antibacterial activity against E. coli, P. aeruginosa, S. aureus, and MRSA, with some compounds being more active than the reference drugs. umsha.ac.ir These derivatives also displayed potent antifungal activity against C. albicans, C. tropicalis, C. krusei, and C. glabrata, with some being more effective than fluconazole. umsha.ac.ir

| Naphthol Derivative Class | Microorganism | Observed Activity | Reference |

|---|---|---|---|

| Amidoalkyl naphthols | Staphylococcus aureus, Klebsiella pneumoniae, Bacillus subtilis | High potency, comparable to gentamicin. | mdpi.com |

| Amidoalkyl naphthols with azo-moiety | Aspergillus niger | Potency greater than fluconazole and miconazole. | mdpi.com |

| Naphtho nih.govnih.govnih.govtriazol-thiadiazin derivatives | E. coli, P. aeruginosa, S. aureus, MRSA | Significant antibacterial activity, some more active than reference drugs. | umsha.ac.ir |

| Naphtho nih.govnih.govnih.govtriazol-thiadiazin derivatives | C. albicans, C. tropicalis, C. krusei, C. glabrata | Potent antifungal activity, some more effective than fluconazole. | umsha.ac.ir |

Antiproliferative and Cytotoxic Effects on Cancer Cell Lines (In Vitro)

Naphthalene derivatives have been extensively investigated for their potential as anticancer agents, with many exhibiting significant antiproliferative and cytotoxic effects against various cancer cell lines. nih.govmdpi.com The naphthalene ring is a common scaffold in molecules with anti-inflammatory, antibacterial, antioxidant, and antifungal properties. nih.gov

A series of novel naphthalene-substituted triazole spirodienones demonstrated potent antiproliferative activity against triple-negative human breast carcinoma (MDA-MB-231), cervical epithelioid carcinoma (HeLa), and metastatic non-small cell lung carcinoma (A549) cell lines. nih.gov The IC50 values for these compounds against MDA-MB-231 cells were in the range of 0.03 to 0.26 μM, indicating high potency. nih.gov

In another study, novel naphthoquinone-naphthol derivatives were synthesized and evaluated for their anticancer activity. nih.gov One of the lead compounds exhibited remarkable inhibitory effects on colon cancer (HCT116) and non-small cell lung cancer (PC9, A549) cell lines, with IC50 values ranging from 5.27 to 6.98 μM. nih.gov Further modification of this parent compound led to a derivative with an oxopropyl group that showed significantly enhanced antiproliferative activity, with IC50 values of 1.18 μM for HCT116, 0.57 μM for PC9, and 2.25 μM for A549 cells. nih.gov

Aminobenzylnaphthols, synthesized via the Betti reaction, have also been explored for their anticancer potential. mdpi.comsemanticscholar.org Certain compounds from this class displayed good antiproliferative activity against Caco-2 adenocarcinoma cells, with EC50 values comparable to cisplatin. mdpi.com

| Compound Class | Cancer Cell Line | Activity (IC50/EC50) | Reference |

|---|---|---|---|

| Naphthalene-substituted triazole spirodienones | MDA-MB-231 (Breast) | 0.03 - 0.26 μM | nih.gov |

| Naphthalene-substituted triazole spirodienones | HeLa (Cervical) | 0.07 - 0.72 μM | nih.gov |

| Naphthalene-substituted triazole spirodienones | A549 (Lung) | 0.08 - 2.00 μM | nih.gov |

| Naphthoquinone-naphthol derivative with oxopropyl group | HCT116 (Colon) | 1.18 μM | nih.gov |

| PC9 (Lung) | 0.57 μM | nih.gov | |

| A549 (Lung) | 2.25 μM | nih.gov | |

| Aminobenzylnaphthol derivative | Caco-2 (Adenocarcinoma) | EC50: 83 μM (72h) | mdpi.com |

Investigations into Other Specific Biological Activities (e.g., Enzyme Inhibition)

Beyond their antimicrobial and anticancer properties, naphthol derivatives have been investigated for their ability to inhibit specific enzymes, which is a key mechanism in the treatment of various diseases. A series of 1-naphthol (B170400) derivatives were synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) I and II isoenzymes, as well as acetylcholinesterase (AChE). nih.gov

These compounds were found to be effective inhibitors of all three enzymes. nih.gov The inhibitory constants (Ki) for hCA I ranged from 0.034 to 0.724 μM, for hCA II from 0.172 to 0.562 μM, and for AChE from 0.096 to 0.177 μM, indicating potent enzyme inhibition. nih.gov Such activities suggest the potential of these naphthol derivatives in addressing conditions related to these enzymes, such as neurological disorders. nih.gov

| Enzyme | Inhibitory Constant (Ki) Range (μM) | Reference |

|---|---|---|

| Human Carbonic Anhydrase I (hCA I) | 0.034 - 0.724 | nih.gov |

| Human Carbonic Anhydrase II (hCA II) | 0.172 - 0.562 | nih.gov |

| Acetylcholinesterase (AChE) | 0.096 - 0.177 | nih.gov |

Structure-Activity Relationship (SAR) Studies for Naphthalene-Based Scaffolds

Impact of Substituent Modifications on In Vitro Activity Profiles

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity, thereby guiding the design of more potent and selective compounds. nih.govrjraap.com For naphthalene-based scaffolds, SAR studies have revealed key structural features that determine their in vitro activity.

In the case of naphthoquinone-naphthol derivatives with antiproliferative activity, the entire naphthoquinone-naphthol scaffold was found to be essential. nih.gov Modifications to the phenolic hydroxyl group through esterification or etherification had a significant impact on activity. nih.gov For example, the introduction of an oxopropyl group at the ortho-position of the quinone moiety dramatically increased the antiproliferative effects. nih.gov Conversely, further esterification or etherification of this more active compound resulted in reduced activity. nih.gov

For naphthalene-substituted triazole spirodienones, the introduction of different aromatic rings at the R1 position of the 1,2,4-triazole (B32235) conferred significant anticancer activity. nih.gov However, the addition of methyl, chloro, trifluoromethyl, and methoxy (B1213986) groups to the phenyl ring at the R2 position resulted in less active compounds. nih.gov

Molecular Descriptors and QSAR Modeling for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. medcraveonline.comwikipedia.orgfiveable.me This is achieved by correlating molecular descriptors (physicochemical properties or theoretical molecular representations) with the observed activity. wikipedia.orglongdom.org

For naphthalene-based scaffolds, QSAR studies have been employed to predict and understand their biological activities. For instance, in the design of naphthalene-based inhibitors for the SARS-CoV Papain-like protease (PLpro), molecular descriptors such as the partition coefficient (Log P), topological polar surface area (TPSA), number of hydrogen bond donors and acceptors, and the number of rotatable bonds were considered. nih.gov These descriptors are important for predicting the oral bioavailability and permeability of the compounds across cell membranes. nih.gov

A QSAR model developed for tetrahydronaphthalene derivatives with antitubercular activity identified several key molecular descriptors that influenced their efficacy. researchgate.net These included MATS8s, Chi4, bcutv8, Petitjean, and fr_aniline. researchgate.net Such models are valuable for predicting the activity of new, unsynthesized compounds and for guiding the rational design of more potent derivatives. longdom.org

Biochemical Target Identification and Pathway Modulation (In Vitro/Cellular Level)

Recent research has focused on identifying the specific biochemical targets and cellular pathways modulated by analogues of 1-acetyl-4-methoxy-2-naphthol, revealing their potential in influencing key cellular processes, particularly in the context of cancer. These in vitro and cellular-level investigations have pinpointed several critical signaling pathways that are significantly affected by these naphthol derivatives.

One study highlighted a novel naphthoquinone-naphthol derivative, compound 13, which demonstrated significant anticancer activity. nih.gov Mechanistic studies revealed that this compound effectively downregulates the EGFR/PI3K/Akt signaling pathway in HCT116 and PC9 cancer cell lines. nih.gov The Epidermal Growth Factor Receptor (EGFR) and its downstream phosphatidylinositol 3-kinase (PI3K)/Akt pathway are crucial for cell survival, proliferation, and metastasis, and their aberrant activation is a hallmark of many cancers. nih.gov The study found that compound 13 induced apoptosis by increasing the expression of cleaved caspase-3 and decreasing the levels of the anti-apoptotic protein Bcl-2, directly linking its cytotoxic effects to the inhibition of this specific pathway. nih.gov

Another investigation into 1,4-naphthoquinone (B94277) derivatives identified a lead compound, Pyr-1, which exhibited potent, broad-spectrum anticancer activity. nih.gov This compound was found to rapidly induce major cellular stress pathways and autophagy. nih.gov Further analysis showed that the induction of these stress pathways was effectively blocked by inhibitors of ERK (extracellular signal-regulated kinase) and, to a lesser extent, PI3K. nih.gov This suggests that Pyr-1's mechanism of action involves the modulation of the ERK and AKT-dependent pathways, leading to cell growth suppression. nih.gov

The diverse signaling pathways modulated by these analogues underscore their potential as multifaceted agents. Polyphenolic compounds, a broader class to which naphthols belong, are known to target various pathways related to cell proliferation, apoptosis, and metastasis. For instance, flavonoids, which share structural similarities with naphthol derivatives, have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival. frontiersin.org

Interactive Table: Pathway Modulation by Naphthol Analogues

| Compound/Analogue Class | Cell Line(s) | Identified Target/Pathway | Observed Effect |

|---|---|---|---|

| Naphthoquinone-naphthol derivative (compound 13) | HCT116, PC9 | EGFR/PI3K/Akt | Downregulation, induction of apoptosis |

| 1,4-Naphthoquinone derivative (Pyr-1) | A375, MDA-MB-231 | ERK, AKT | Induction of cellular stress and autophagy |

Biosynthetic Pathways and Natural Product Isolation of Related Compounds

The structural motif of this compound is found in various naturally occurring compounds, suggesting diverse biosynthetic origins. The biosynthesis of naphthalene derivatives in nature is complex and can occur through several pathways, often involving polyketide synthesis. nih.gov Acetylation and methoxylation are common modifications in the biosynthesis of natural products, often catalyzed by specific acetyltransferases and methyltransferases, which play a crucial role in the structural diversification and biological activity of these molecules. researchgate.net The process of acetylation, for example, can serve as a protective mechanism or trigger structural rearrangements during biosynthesis. researchgate.net

A number of compounds structurally related to this compound have been isolated from natural sources. For instance, 6-methyl-7-acetyl-1,8-dihydroxy-3-methoxy naphthalene-1-O-β-D(L)-glucoside was isolated from the roots of Rumex dentatus. nih.gov The presence of both acetyl and methoxy groups on a naphthalene core highlights the biosynthetic machinery capable of producing such substituted naphthols in plants. Another related compound, 1-hydroxy-4-methoxy-2-naphthoic acid, was identified from the marine-derived actinomycete Nocardiopsis aegyptia. acgpubs.org

The synthesis of acetylated naphthols is also a significant area of research, often as a route to producing naturally derived naphthoquinones. rsc.org For example, a method has been established to convert 1,5,7-trialkoxy-4-naphthols into the corresponding 3-acetyl-4-naphthols, which serve as precursors for synthesizing naphtho[2,3-c]pyran-5,10-quinones, a class of naturally occurring bioactive compounds. rsc.org

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking and other in silico methods have become invaluable tools for elucidating the potential biochemical targets of this compound analogues and understanding their ligand-target interactions at a molecular level. These computational studies help to predict binding affinities and modes of interaction with various protein targets, guiding further experimental validation.

A study involving a series of novel compounds with a naphthol-2-ol skeleton conducted molecular docking against histone deacetylase 2 (HDAC2), a key enzyme in epigenetic regulation and a target in cancer therapy. The docking studies revealed that these compounds exhibited binding energies ranging from -9.08 to -10.08 kcal/mol, indicating strong potential for binding and inhibition. ekb.eg The co-crystallized ligand with HDAC2 (PDB code: 4LY1) showed a comparable affinity score of -9.75 kcal/mol, validating the potential of the naphthol skeleton to interact with this target. ekb.eg

In another in silico investigation, novel aminobenzylnaphthols were screened against a panel of potential cancer-related targets. mdpi.com This study identified Adenosine A1 receptor (ADORA1), Cyclin-dependent kinase 2 (CDK2), and Tripartite motif-containing 24 (TRIM24) as likely molecular targets for the observed cytotoxic and pro-apoptotic activities of these compounds in pancreatic and colorectal cancer cell lines. mdpi.com

Furthermore, molecular docking of 1-(4-Nitrophenylazo)-2-naphthol and its metal complexes was performed against the E. coli FabH receptor (PDB ID: 1HNJ), which is involved in fatty acid biosynthesis. nih.gov This study aimed to understand the potential antimicrobial properties of these naphthol derivatives by exploring their interactions with essential bacterial enzymes. nih.gov The results of these docking studies, in conjunction with experimental data, provide a rational basis for the development of new therapeutic agents based on the this compound scaffold.

Interactive Table: Molecular Docking of Naphthol Analogues

| Naphthol Analogue Class | Protein Target (PDB ID) | Predicted Binding Energy (kcal/mol) | Potential Therapeutic Area |

|---|---|---|---|

| Naphthol-2-ol skeleton compounds | HDAC2 (4LY1) | -9.08 to -10.08 | Anticancer |

| Aminobenzylnaphthols | ADORA1, CDK2, TRIM24 | Not specified | Anticancer |

Emerging Research Directions and Potential Applications of 1 Acetyl 4 Methoxy 2 Naphthol in Advanced Materials and Chemical Synthesis

Role as an Intermediate in the Synthesis of Complex Organic Molecules

Naphthol derivatives are widely recognized as versatile intermediates in organic synthesis, and 1-Acetyl-4-methoxy-2-naphthol is no exception. ekb.egcymitquimica.com Its structural framework, featuring multiple functional groups, provides several reaction sites for the construction of more complex molecular architectures. The hydroxyl and acetyl groups, as well as the aromatic ring, can all be chemically modified, allowing for the synthesis of a wide range of derivatives.

One of the most promising applications of this compound as an intermediate is in the synthesis of bioactive compounds. For example, the structurally related compound 2-Acetyl-1,4-dimethoxynaphthalene has been identified as a key intermediate in the synthesis of disubstituted naphtho[2,3,c]pyran-5,10-diones, a class of compounds known for their antimicrobial and antiparasitic properties. researchgate.net This suggests that this compound could also be used as a precursor for the synthesis of novel therapeutic agents.

Furthermore, the naphthol moiety is a common scaffold in a variety of biologically active natural products and synthetic molecules. Amidoalkyl naphthols, for example, are a class of compounds with a wide range of biological activities, including antiviral, antibacterial, and antifungal properties. mdpi.com The presence of the acetyl group in this compound provides a convenient handle for the introduction of nitrogen-containing functionalities, which could lead to the synthesis of new amidoalkyl naphthol derivatives with enhanced biological activity.

The following table summarizes the key reactive sites of this compound and their potential for synthetic transformations:

| Reactive Site | Potential Transformations | Potential Products |

| Hydroxyl Group | Etherification, Esterification, O-alkylation | Ethers, Esters, Alkoxy derivatives |

| Acetyl Group | Aldol condensation, Knoevenagel condensation, Reduction | α,β-Unsaturated ketones, Heterocyclic compounds, Alcohols |

| Aromatic Ring | Electrophilic aromatic substitution, Coupling reactions | Substituted naphthols, Biaryl compounds |

Applications in Organic Light-Emitting Diodes (OLEDs) and Fluorescent Materials

The unique photophysical properties of naphthol derivatives have led to their investigation for use in a variety of optoelectronic applications, including organic light-emitting diodes (OLEDs) and fluorescent materials. The extended π-system of the naphthalene (B1677914) ring, combined with the electronic effects of the acetyl and methoxy (B1213986) groups, can give rise to interesting fluorescence and charge-transport properties.

Recent research has shown that o-acetylnaphthol isomers can be used as OLED materials due to their excited state intramolecular proton transfer (ESIPT) properties. nih.gov This process, which involves the transfer of a proton from the hydroxyl group to the carbonyl oxygen of the acetyl group in the excited state, results in a large Stokes shift and dual emission, which are desirable properties for OLED emitters. While this research did not specifically investigate this compound, it provides strong evidence that this compound and its derivatives could have similar properties and be useful in OLED applications.

Furthermore, a new luminescent material based on a Schiff base ligand derived from 1-acetyl-2-naphthol has recently been synthesized. nih.gov The resulting cadmium (II) complex was found to exhibit blue fluorescence, demonstrating the potential of acetyl-naphthol structures in the development of new fluorescent materials. The fluorescence properties of this complex are summarized in the table below:

| Property | Value |

| Emission Maximum | Blue region |

| Solvent Effect | Fluorescence enhanced in DMSO |

Development of Catalysts and Ligands Utilizing Acetyl-Naphthal Structures

The development of new catalysts and ligands is a critical area of research in chemistry, and acetyl-naphthol structures have shown promise in this regard. The ability of the hydroxyl and acetyl groups to coordinate with metal ions makes these compounds attractive candidates for the design of new ligands for a variety of catalytic applications.

For example, a Schiff base ligand derived from 1-acetyl-2-naphthol has been used to synthesize a cadmium (II) complex. nih.gov This complex not only exhibits interesting fluorescent properties, but it could also have potential catalytic activity. The coordination of the metal ion to the acetyl-naphthol ligand can create a chiral environment around the metal center, which could be useful for asymmetric catalysis.

Furthermore, 2-naphthols are known precursors to BINOL (1,1'-bi-2-naphthol), a class of chiral ligands that are widely used in asymmetric synthesis. mdpi.comresearchgate.netthieme-connect.dedntb.gov.ua The acetyl and methoxy groups of this compound could be used to tune the electronic and steric properties of BINOL-type ligands, leading to the development of new catalysts with improved activity and selectivity.

The following table summarizes the key features of acetyl-naphthol structures that make them promising candidates for the development of new catalysts and ligands:

| Feature | Description |

| Bidentate Coordination | The hydroxyl and acetyl groups can coordinate to a metal center in a bidentate fashion, forming a stable chelate ring. |

| Tunable Steric and Electronic Properties | The acetyl and methoxy groups, as well as other substituents on the naphthalene ring, can be varied to fine-tune the steric and electronic properties of the ligand. |

| Chiral Environment | The rigid naphthalene backbone can be used to create a well-defined chiral environment around the metal center, which is essential for asymmetric catalysis. |

Research into Advanced Analytical Methodologies for Detection and Quantification

The development of sensitive and selective analytical methods for the detection and quantification of this compound is essential for its use in various applications. A variety of analytical techniques can be used for this purpose, including chromatography, spectroscopy, and electrochemistry.

High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of organic compounds. An HPLC method has been developed for the simultaneous determination of naphthalene, 1-naphthol (B170400), and 2-naphthol (B1666908) in geothermal fluids. nih.govresearchgate.net This method, which uses fluorescence detection, is highly sensitive and can be adapted for the analysis of this compound. The key parameters of this HPLC method are summarized in the table below:

| Parameter | Value |

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile/water |

| Detection | Fluorescence |

Spectrophotometry is another useful technique for the quantification of naphthol derivatives. A spectrophotometric method has been developed for the determination of 1-naphthol based on its oxidation with vanadium (V). capes.gov.br This method is simple and rapid, and it could be adapted for the analysis of this compound.

Chemical Biology Tool Development (e.g., Photolabile Caging Groups)

Photolabile protecting groups (PPGs), also known as "caging" groups, are molecules that can be used to temporarily block the function of a biologically active molecule. nih.govwikipedia.org The protecting group can be removed by irradiation with light, which allows for the precise spatial and temporal control of the release of the active molecule. This technology has become an invaluable tool in chemical biology for studying complex biological processes.

Naphthol derivatives have been investigated as potential PPGs due to their favorable photophysical properties. The naphthalene ring is a good chromophore that can absorb light in the UV-A region, which is less damaging to biological samples than shorter wavelength UV light. The "naphth-2-ylcarbonylmethyl" group, for example, has been used to release carboxylic acids upon photolysis. nih.gov

The acetyl-naphthol core of this compound makes it an attractive candidate for the development of new PPGs. The acetyl group can be used to attach the caging group to the target molecule, and the methoxy group can be used to fine-tune the photophysical properties of the chromophore. The development of new PPGs based on the this compound scaffold could lead to new tools for studying a wide range of biological processes, from neurotransmission to gene expression.

The following table summarizes the key properties of an ideal photolabile protecting group and how the this compound scaffold could meet these criteria:

| Property | Description | Relevance of this compound |

| Photochemical Efficiency | The PPG should be removed with a high quantum yield upon irradiation with light. | The naphthalene chromophore is known to have good photochemical properties. |

| Wavelength of Activation | The PPG should be activated by light at a wavelength that is not damaging to biological samples. | The methoxy group can be used to red-shift the absorption maximum of the naphthalene chromophore into the near-UV or visible region. |

| Stability | The PPG should be stable in the dark and in the presence of biological nucleophiles. | The acetyl-naphthol core is a stable chemical entity. |

| Byproducts | The byproducts of the photolysis reaction should be non-toxic and should not interfere with the biological process being studied. | The byproducts of the photolysis of naphthol-based PPGs are typically small, non-toxic molecules. |

Q & A

Basic: What are the standard synthetic routes for preparing 1-Acetyl-4-methoxy-2-naphthol, and how are yields optimized?

The synthesis typically involves acetylation of 4-methoxy-2-naphthol under acidic or basic conditions. A common method is the Friedel-Crafts acylation, where acetyl chloride or acetic anhydride is used in the presence of a Lewis acid catalyst (e.g., AlCl₃). For example, 2-naphthol derivatives can be acetylated at the 1-position under controlled anhydrous conditions . Yield optimization requires precise stoichiometric ratios (e.g., 1.2 mmol amide per 1 mmol aldehyde), inert atmospheres to prevent oxidation, and purification via recrystallization (e.g., ethanol) . Reaction monitoring using TLC (ethyl acetate/hexane = 1:3) ensures completion before workup .

Advanced: How can reaction conditions be systematically varied to improve regioselectivity in the acetylation of 4-methoxy-2-naphthol?

Regioselectivity in acetylation depends on steric and electronic factors. Advanced methodologies include:

- Solvent polarity adjustment : Polar aprotic solvents (e.g., DMF) favor electrophilic attack at the less hindered 1-position .

- Catalyst screening : Alternative catalysts like FeCl₃ or ionic liquids may reduce side reactions compared to AlCl₃ .

- Temperature control : Lower temperatures (0–5°C) suppress over-acetylation, as seen in analogous naphthol derivatizations .

- Substituent-directed strategies : The methoxy group at the 4-position electronically deactivates certain positions, guiding acetylation to the 1-position. Computational modeling (e.g., DFT) can predict reactivity patterns .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

- ¹H NMR : Key signals include the acetyl methyl group (~2.6 ppm, singlet) and aromatic protons (δ 6.8–8.2 ppm), with splitting patterns indicating substitution positions .

- IR : Stretching vibrations for C=O (~1680 cm⁻¹) and O–CH₃ (~1250 cm⁻¹) confirm functional groups .

- Mass spectrometry : Molecular ion peaks (m/z ~230) and fragmentation patterns validate the structure .

Advanced: How can researchers resolve contradictions in reported melting points or spectral data for this compound?

Discrepancies often arise from impurities or polymorphic forms. Strategies include:

- Recrystallization : Purify using solvents with varying polarities (e.g., ethanol vs. ethyl acetate) to isolate pure crystalline forms .

- Cross-validation : Compare data across multiple techniques (e.g., DSC for melting point analysis alongside NMR) .

- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation, as demonstrated for related naphthol derivatives .

Basic: What are the key physicochemical properties of this compound relevant to experimental design?

- Molecular weight : 216.23 g/mol (calculated from C₁₃H₁₂O₃).

- Solubility : Sparingly soluble in water; highly soluble in polar organic solvents (e.g., ethanol, DMSO) .

- Stability : Sensitive to light and moisture; store under inert gas (N₂/Ar) at –20°C .

Advanced: How do substituent modifications (e.g., methoxy vs. ethoxy groups) affect the compound’s reactivity and bioactivity?

- Electronic effects : Methoxy groups enhance electron density at adjacent positions, increasing susceptibility to electrophilic substitution. Ethoxy groups introduce steric bulk, potentially reducing reaction rates .

- Biological activity : Analogues with 4-methoxy substituents show enhanced interactions with hydrophobic enzyme pockets, as seen in studies of similar naphthol-based inhibitors . Structure-activity relationship (SAR) studies via substituent scanning (e.g., replacing –OCH₃ with –Cl or –CF₃) can quantify these effects .

Basic: What safety precautions are recommended when handling this compound?

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Perform reactions in a fume hood due to potential dust formation .

- Waste disposal : Neutralize acidic byproducts before aqueous disposal, and incinerate organic waste .

Advanced: How can computational methods aid in predicting the compound’s behavior in novel reactions?

- DFT calculations : Predict reaction pathways (e.g., acetyl group migration) and transition states .

- Molecular docking : Screen for potential biological targets by simulating interactions with enzymes (e.g., cytochrome P450) .

- QSAR models : Correlate substituent properties (e.g., Hammett constants) with observed reactivity or toxicity .

Basic: What are the documented biological activities of structurally similar naphthol derivatives?

Analogues exhibit:

- Antimicrobial activity : Against Gram-positive bacteria via membrane disruption .

- Antioxidant effects : Scavenging free radicals through phenolic –OH groups .

- Enzyme inhibition : Targeting tyrosine kinases or hydrolases in cancer studies .

Advanced: How can researchers design kinetic studies to elucidate degradation pathways of this compound?

- Accelerated stability testing : Expose the compound to stressors (heat, UV light, pH extremes) and monitor degradation via HPLC .

- Isotope labeling : Use ¹³C-labeled acetyl groups to track metabolic breakdown in vitro .

- Mechanistic probes : Introduce radical scavengers (e.g., BHT) to identify oxidative degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.